(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CT-1746 is a small molecule drug initially developed by Celltech R&D Ltd. It functions as an inhibitor of gelatinases, which are a subset of matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of the extracellular matrix, a process that is often upregulated in various pathological conditions, including cancer and inflammatory diseases .
Preparation Methods
The synthesis of CT-1746 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory activity. The synthetic route typically involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of hydroxamic acid groups, which are essential for the inhibition of gelatinases.
Step 3: Purification and crystallization to obtain the final product in its active form.
Industrial production methods for CT-1746 would involve scaling up these reactions under controlled conditions to ensure consistency and purity. This would typically be done in a series of large-scale reactors, followed by purification steps such as chromatography and crystallization .
Chemical Reactions Analysis
CT-1746 undergoes several types of chemical reactions, primarily involving its interaction with gelatinases:
Inhibition Reaction: CT-1746 binds to the active site of gelatinases, preventing them from degrading the extracellular matrix.
Oxidation and Reduction: These reactions can modify the functional groups on CT-1746, potentially altering its inhibitory activity.
Substitution Reactions: These can occur at the hydroxamic acid groups, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.
Reducing Agents: Such as sodium borohydride, for reduction reactions.
The major products formed from these reactions are typically derivatives of CT-1746 with modified inhibitory activity .
Scientific Research Applications
Mechanism of Action
CT-1746 exerts its effects by inhibiting the activity of gelatinases, specifically gelatinase A and gelatinase B. These enzymes are involved in the breakdown of the extracellular matrix, a process that is critical for tumor invasion and metastasis. By binding to the active site of these enzymes, CT-1746 prevents them from degrading the extracellular matrix, thereby inhibiting tumor growth and metastasis. The molecular targets of CT-1746 include the catalytic zinc ion in the active site of gelatinases, which is essential for their enzymatic activity .
Comparison with Similar Compounds
CT-1746 is unique in its specificity for gelatinase A and gelatinase B, compared to other matrix metalloproteinase inhibitors. Similar compounds include:
BB-94 (Batimastat): Another matrix metalloproteinase inhibitor with a broader spectrum of activity.
Marimastat: Similar to BB-94 but with improved oral bioavailability.
TAN-1746: A cyclic peptide with antitumor activity, produced by microorganisms of the genus Verticillium.
CT-1746 stands out due to its higher specificity for gelatinases, which may result in fewer off-target effects and improved therapeutic efficacy .
Properties
Molecular Formula |
C19H28ClN3O4 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide |
InChI |
InChI=1S/C19H28ClN3O4/c1-19(2,3)16(17(21)25)22-18(26)13(11-15(24)23-27)6-4-5-12-7-9-14(20)10-8-12/h7-10,13,16,27H,4-6,11H2,1-3H3,(H2,21,25)(H,22,26)(H,23,24)/t13-,16-/m1/s1 |
InChI Key |
CZCIELLKWLGEFJ-CZUORRHYSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCC1=CC=C(C=C1)Cl)CC(=O)NO |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C(CCCC1=CC=C(C=C1)Cl)CC(=O)NO |
Synonyms |
CT 1746 CT-1746 CT1746 N1-(2-(3,3-dimethylbutanamidyl))-N4-hydroxy-2-(3-(4-chlorophenyl)propyl)succinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.